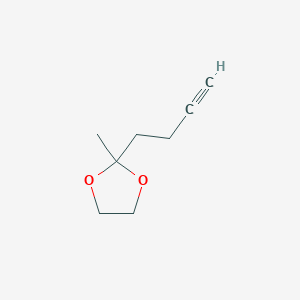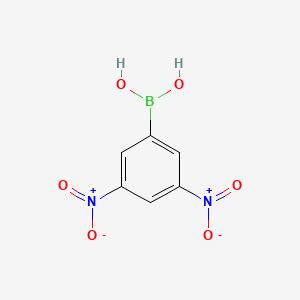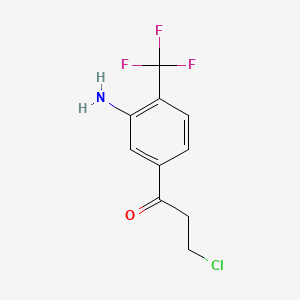
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms, an ethoxy group, and a nitropyridine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,4-difluoropiperidine with ethylene oxide to form 2-(4,4-difluoropiperidin-1-yl)ethanol . This intermediate is then reacted with 5-nitropyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-aminopyridine .
Wissenschaftliche Forschungsanwendungen
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The fluorine atoms on the piperidine ring can enhance the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)ethanol: An intermediate in the synthesis of the target compound.
2-(4,4-Difluoropiperidin-1-yl)aniline: A structurally similar compound with different functional groups.
Uniqueness
2-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)-5-nitropyridine is unique due to its combination of a piperidine ring with fluorine substitutions, an ethoxy linker, and a nitropyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Eigenschaften
Molekularformel |
C12H15F2N3O3 |
|---|---|
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
2-[2-(4,4-difluoropiperidin-1-yl)ethoxy]-5-nitropyridine |
InChI |
InChI=1S/C12H15F2N3O3/c13-12(14)3-5-16(6-4-12)7-8-20-11-2-1-10(9-15-11)17(18)19/h1-2,9H,3-8H2 |
InChI-Schlüssel |
PFPVIMLTCUAOEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)








![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)



